N-(2,4-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a quinoline core substituted with a 2,4-dimethoxyphenyl group, a fluorine atom, a hydroxyl group, and a carboxamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the 2,4-Dimethoxyphenyl Group: This step can be achieved through a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 2,4-dimethoxyphenyl is coupled with a halogenated quinoline intermediate in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where the carboxylic acid derivative of the quinoline is reacted with an amine in the presence of coupling agents such as EDCI or HATU.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Dess-Martin periodinane.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: Lithium aluminum hydride (LAH)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of a quinoline-4-one derivative
Reduction: Formation of an amine derivative
Substitution: Formation of substituted quinoline derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial RNA polymerase by binding to the enzyme’s switch region . This binding disrupts the transcription process, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline-4-carboxamide: A simpler derivative with fewer substituents.
N-(2,4-dimethoxyphenyl)quinoline-3-carboxamide: Lacks the fluorine and hydroxyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15FN2O4 |
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Molecular Weight |
342.3 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C18H15FN2O4/c1-24-11-4-6-15(16(8-11)25-2)21-18(23)13-9-20-14-5-3-10(19)7-12(14)17(13)22/h3-9H,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
LCKIAKSTHJJLPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)OC |
Origin of Product |
United States |
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